

# 2-Cyanomethylthioadenosine: A Technical Guide to an Uncharted Adenosine Derivative

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## Compound of Interest

Compound Name: 2-Cyanomethylthioadenosine

Cat. No.: B15291871

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For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide addresses the chemical properties and potential biological significance of **2-Cyanomethylthioadenosine**. It is important to note at the outset that a comprehensive review of scientific literature and chemical databases reveals a significant lack of specific experimental data for this particular compound. Therefore, this document serves as a theoretical and predictive guide, drawing upon established knowledge of closely related 2-substituted thioadenosine analogs to infer its characteristics and potential activities. All information presented herein should be approached with the understanding that it represents a scientifically informed hypothesis in the absence of direct experimental validation.

## Chemical Properties and Synthesis

Based on its chemical name and the known properties of adenosine derivatives, the fundamental chemical characteristics of **2-Cyanomethylthioadenosine** can be predicted.

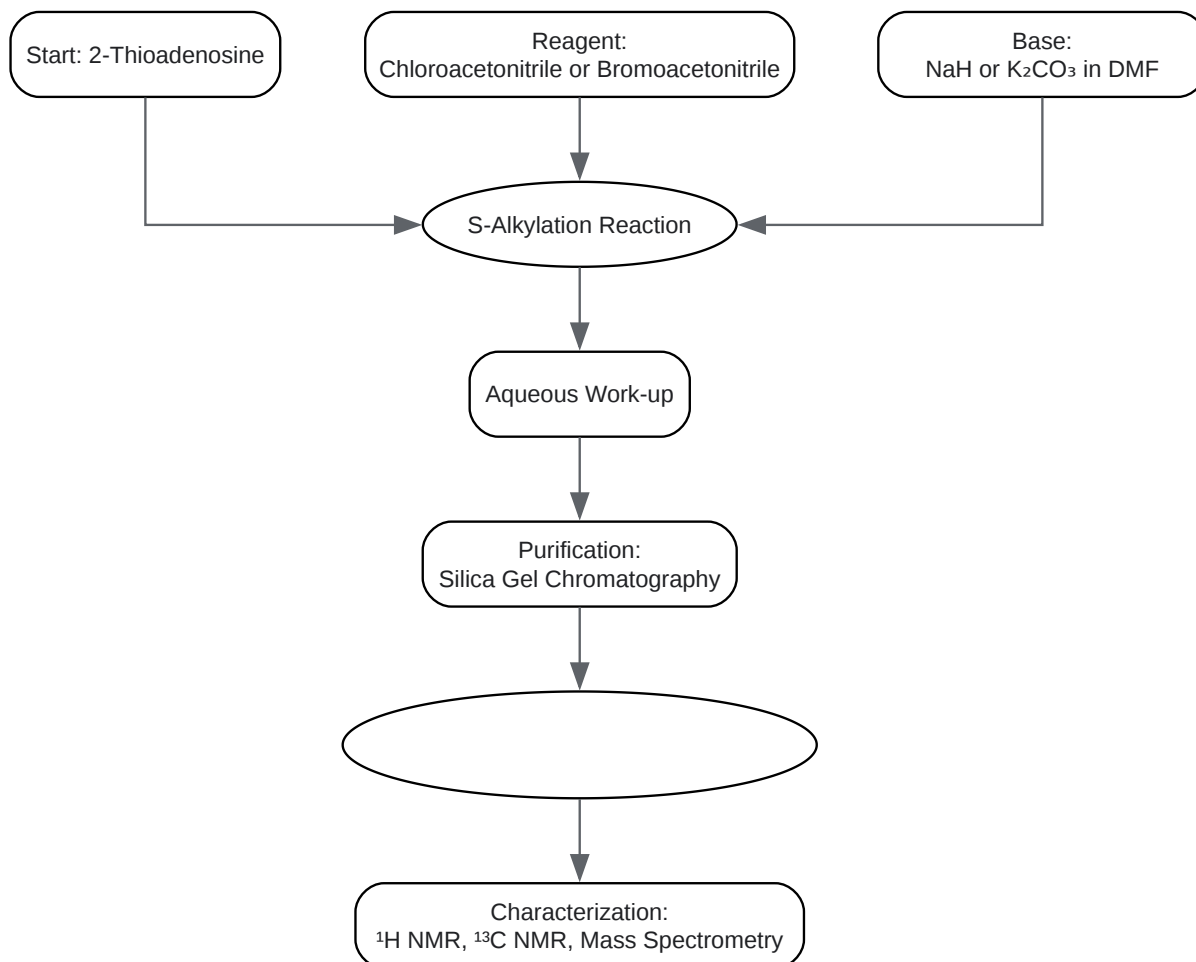
Table 1: Predicted Chemical Properties of **2-Cyanomethylthioadenosine**

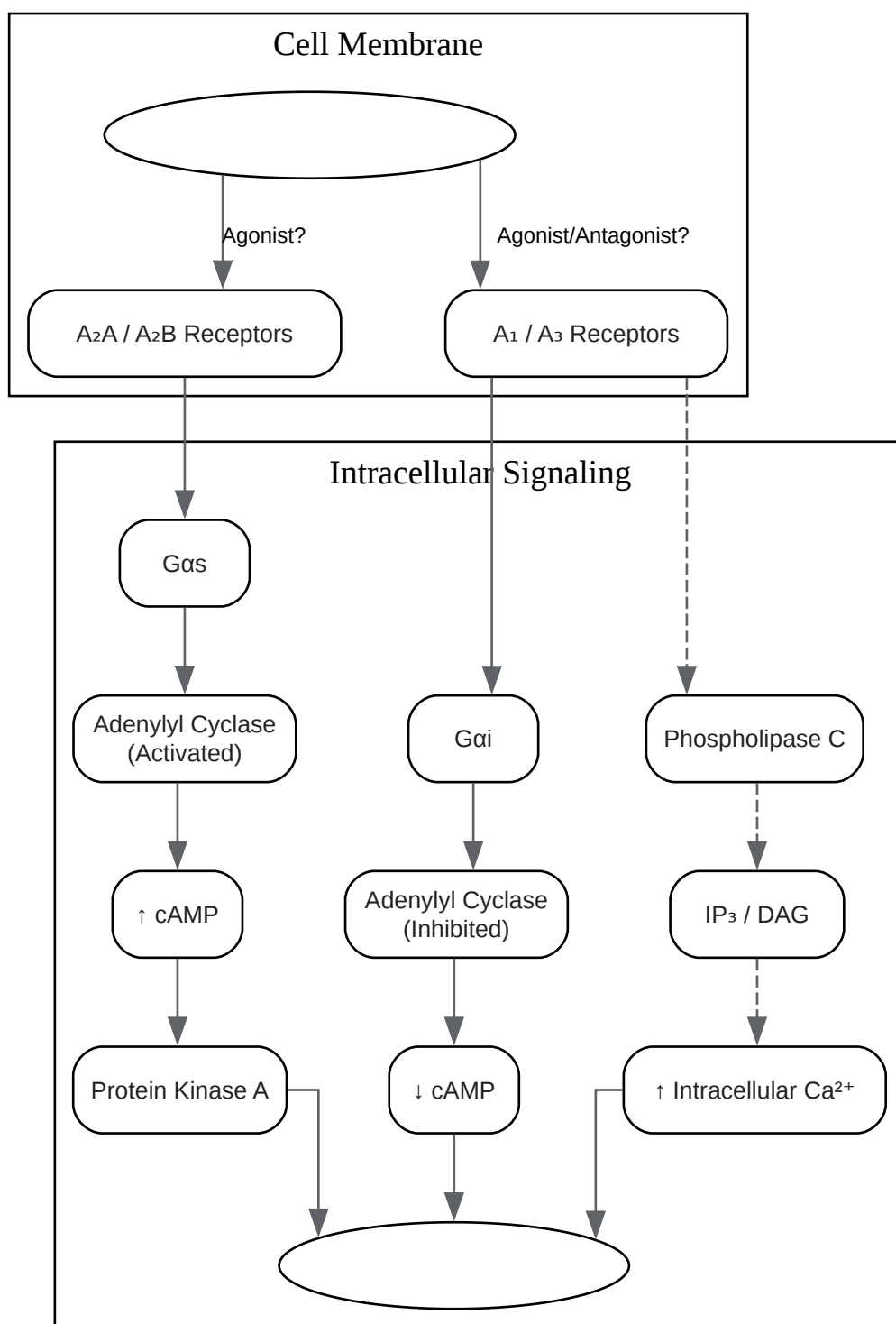
| Property          | Predicted Value                                                                                                 | Source/Method                  |
|-------------------|-----------------------------------------------------------------------------------------------------------------|--------------------------------|
| Molecular Formula | C <sub>12</sub> H <sub>14</sub> N <sub>6</sub> O <sub>4</sub> S                                                 | Chemical Structure             |
| Molecular Weight  | 338.34 g/mol                                                                                                    | Calculation from Formula       |
| Canonical SMILES  | <chem>C1=NC2=C(C(=N1)N)N=C(N=C2N3C4C(C(C3O)O)CO)SCC#N</chem>                                                    | Structure Prediction           |
| Physical State    | Likely a solid at room temperature                                                                              | Analogy to similar nucleosides |
| Solubility        | Expected to have some solubility in polar organic solvents like DMSO and DMF, with limited solubility in water. | Analogy to similar nucleosides |

## Proposed Synthesis Protocol

While a specific, validated synthesis for **2-Cyanomethylthioadenosine** is not available in the literature, a plausible synthetic route can be devised based on established methods for the synthesis of other 2-thioadenosine derivatives. The most direct approach involves the S-alkylation of 2-thioadenosine with a suitable cyanomethylating agent.

Experimental Workflow: Proposed Synthesis of **2-Cyanomethylthioadenosine**





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- To cite this document: BenchChem. [2-Cyanomethylthioadenosine: A Technical Guide to an Uncharted Adenosine Derivative]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15291871#2-cyanomethylthioadenosine-chemical-properties>]

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